2-(3,4-dimethoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3,4-dimethoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C24H20N4O6S and its molecular weight is 492.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.11035554 g/mol and the complexity rating of the compound is 847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3,4-dimethoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (referred to as Compound A ) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the pharmacological properties of Compound A, focusing on its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
Compound A has the following molecular formula: C21H18N4O4 with a molecular weight of approximately 390.4 g/mol. The structure features a benzothiadiazine core linked to an oxadiazole moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and benzothiadiazine structures exhibit a variety of biological activities including:
- Anticancer Activity : Oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain oxadiazole compounds possess significant anticancer properties against various cell lines .
- Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been evaluated using models such as the carrageenan-induced paw edema test. These compounds exhibited significant reductions in edema formation .
- Antimicrobial Properties : Compounds with oxadiazole rings have demonstrated antibacterial and antifungal activities against several pathogens. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing efficacy comparable to standard antibiotics .
The biological activities of Compound A can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Similar oxadiazole derivatives have been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression. For instance, inhibition of COX enzymes has been linked to reduced inflammation .
- Cell Cycle Arrest : Some studies indicate that oxadiazole-containing compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for their anticancer efficacy .
- Reactive Oxygen Species (ROS) Modulation : Compounds with these structures may also modulate oxidative stress within cells, contributing to their protective effects against cellular damage .
Case Studies
Several studies have highlighted the biological activity of compounds related to Compound A:
- Study on Anticancer Activity : In vitro assays demonstrated that derivatives of oxadiazoles showed high anticancer activity against a panel of cancer cell lines including breast and lung cancer cells. The most active compounds were further analyzed for their mechanisms involving apoptosis induction and cell cycle disruption .
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
3j | MCF-7 | 5.0 | Apoptosis Induction |
3k | A549 | 7.5 | Cell Cycle Arrest |
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,1-dioxo-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6S/c1-32-19-13-12-17(14-20(19)33-2)28-24(29)27(18-10-6-7-11-21(18)35(28,30)31)15-22-25-23(26-34-22)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCUCOXADCYYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NC(=NO4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.